1,3-Di-tert-butoxy-5-iodobenzene
Description
1,3-Di-tert-butyl-5-iodobenzene (CAS No.: 37055-53-1) is a substituted benzene derivative featuring two tert-butyl groups at the 1- and 3-positions and an iodine atom at the 5-position. This compound is widely used as an intermediate in organic synthesis, particularly in coupling reactions and the development of advanced polymers or pharmaceutical agents. The tert-butyl groups confer significant steric hindrance, stabilizing the molecule and influencing its reactivity by shielding the aromatic ring. The iodine atom serves as a versatile site for further functionalization, enabling applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C14H21IO2 |
|---|---|
Molecular Weight |
348.22 g/mol |
IUPAC Name |
1-iodo-3,5-bis[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H21IO2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 |
InChI Key |
YUSDTKYJDCLCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)I)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butoxy-5-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,3-di-tert-butylbenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine at the 5-position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butoxy-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The tert-butoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Formation of various substituted benzene derivatives
Oxidation: Formation of carbonyl compounds
Reduction: Formation of hydrogenated benzene derivatives
Scientific Research Applications
1,3-Di-tert-butoxy-5-iodobenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butoxy-5-iodobenzene involves its ability to undergo various chemical transformations. The tert-butoxy groups provide steric hindrance, affecting the reactivity of the compound. The iodine atom can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₁₉I (Note: lists C₉H₈ClFO₂, which conflicts with structural logic; this discrepancy may reflect a data entry error.)
- Purity : 97% (typical commercial grade)
- Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table compares 1,3-di-tert-butyl-5-iodobenzene with two other iodobenzene derivatives: 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid (I3C) and Bis-Trifluoro acetoxy iodobenzene.
*Formula discrepancy noted in (listed as C₉H₈ClFO₂).
Reactivity and Steric Effects
- 1,3-Di-tert-butyl-5-iodobenzene : The tert-butyl groups create steric hindrance, reducing accessibility to the iodine atom. This slows electrophilic substitution but stabilizes the compound during storage and high-temperature reactions.
- I3C: The electron-withdrawing carboxylic acid groups and triiodo substitution enhance radiopacity, making it suitable for imaging. The amino group allows conjugation with biomolecules.
- Bis-Trifluoro acetoxy iodobenzene : The trifluoro acetoxy groups activate the iodine for electrophilic reactions, enabling efficient arylations in synthetic chemistry.
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